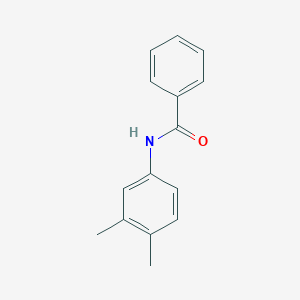

N-(3,4-dimethylphenyl)benzamide

Description

N-(3,4-Dimethylphenyl)benzamide (C₁₅H₁₅NO) is a benzamide derivative characterized by a benzoyl group attached to a 3,4-dimethyl-substituted aniline moiety. Its synthesis typically involves reacting 3,4-dimethylaniline with benzoyl chloride in the presence of triethylamine (TEA) and dichloromethane (CH₂Cl₂), followed by purification via recrystallization .

The compound crystallizes in a monoclinic system, forming a column-like structure along the a-axis through intermolecular N–H⋯O hydrogen bonds. This antiparallel conformation of the NH bond relative to the meta-methyl group distinguishes it from analogs like N-(3,4-dimethylphenyl)acetamide, where a syn conformation is observed . The bond parameters (e.g., C–N = 1.354 Å) align closely with related benzanilides, such as N-(3,4-dichlorophenyl)benzamide .

Properties

Molecular Formula |

C15H15NO |

|---|---|

Molecular Weight |

225.28 g/mol |

IUPAC Name |

N-(3,4-dimethylphenyl)benzamide |

InChI |

InChI=1S/C15H15NO/c1-11-8-9-14(10-12(11)2)16-15(17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17) |

InChI Key |

UCAIXIMMSIJHND-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)C |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Table 1: Key Properties of N-(3,4-Dimethylphenyl)benzamide and Analogs

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : Methyl and methoxy substituents (e.g., in ) increase electron density on the aromatic ring, enhancing solubility in polar solvents. In contrast, chloro and nitro groups (e.g., ) introduce electron-withdrawing effects, improving reactivity in electrophilic substitutions.

- Hydrogen Bonding and Crystallography : The antiparallel NH conformation in N-(3,4-dimethylphenyl)benzamide contrasts with syn conformations in acetamide analogs. This difference influences packing efficiency and melting points .

Tyrosinase Inhibition

A derivative, 4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(3,4-dimethylphenyl)benzamide (C₂₈H₂₆N₆OS₂), demonstrated potent tyrosinase inhibition (IC₅₀ = 0.45 μM), attributed to the thiazole-triazole pharmacophore enhancing metal coordination in the enzyme active site .

Antimicrobial Activity

Salicylamide derivatives, such as 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide , exhibited significant cytotoxicity against Desulfovibrio piger (biomass reduction by 82–90% at 1.10 µmol/L) due to nitro group-enhanced membrane permeability .

Structural and Spectroscopic Insights

- X-ray Crystallography : The title compound’s crystal structure (space group P2₁/c) reveals planar benzamide moieties and hydrogen-bonded dimers, differing from twisted conformations in bulkier analogs .

- Spectroscopic Characterization : IR and NMR data for N-(3,4-dimethylphenyl)benzamide align with typical benzanilides (e.g., C=O stretch at ~1660 cm⁻¹, NH resonance at δ 8.5 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.